molecular formula C14H20N2S B608336 KHG26693 CAS No. 1497249-95-2

KHG26693

Cat. No.: B608336
CAS No.: 1497249-95-2
M. Wt: 248.38
InChI Key: JMRLYCMPIVIOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KHG26693 is an anti-inflammatory and antioxidant agent. It acts by significantly decreasing blood glucose, triglycerides, cholesterol and increased insulin.

Scientific Research Applications

Neuroprotective and Antioxidative Effects

KHG26693, also known as N-adamantyl-4-methylthiazol-2-amine, has been studied for its potential neuroprotective and antioxidative effects. Research has shown that this compound can suppress amyloid β-induced neuronal oxidative damage in cortical neurons. This compound was found to attenuate cytotoxicity, oxidative stress, and mitochondrial membrane potential impairment in neurons (Cho et al., 2016). Similarly, this compound demonstrated protective effects against glutamate-induced oxidative stress and inflammation in rat brains, suggesting its role as a neuroprotective and antioxidative agent (Yang et al., 2017).

Potential in Diabetes Treatment

This compound has also been investigated for its therapeutic potential in diabetes. A study on streptozotocin-induced diabetic rats showed that this compound significantly decreased blood glucose and cholesterol levels, suggesting its effectiveness in managing diabetes symptoms. The study highlighted its anti-inflammatory and antioxidative properties, which could be beneficial in diabetes treatments (Yang et al., 2014).

Anti-inflammatory Properties in Brain Inflammation

Further research into this compound has revealed its potential in reducing brain inflammation. One study reported that this compound could prevent lipopolysaccharide (LPS)-induced brain inflammation in mice, reducing inflammatory markers and oxidative stress in the hippocampus (Cho et al., 2015). Additionally, its effects on microglial cells indicate its potential in treating neuroinflammatory pathologies, such as multiple sclerosis and Alzheimer's disease (Kim et al., 2014).

Mitigating Glutamate-Induced Autophagic Cell Death

Another aspect of this compound's research applications is its role in mitigating glutamate-induced autophagic cell death in cortical neurons. The compound was found to regulate signaling pathways that protect against glutamate-induced cytotoxicity, highlighting its potential therapeutic benefits (Yang et al., 2020).

Neuroprotective Effects Against Amyloid Beta-Induced Stress

This compound has also been studied for its neuroprotective effects against amyloid beta-induced oxidative stress in the mouse hippocampus. The compound's ability to decrease oxidative stress markers and regulate antioxidative enzymes suggests its potential in treating conditions related to amyloid beta, such as Alzheimer's disease (Kim et al., 2017).

Properties

CAS No.

1497249-95-2

Molecular Formula

C14H20N2S

Molecular Weight

248.38

IUPAC Name

N-(adamantan-1-yl)-4-methylthiazol-2-amine

InChI

InChI=1S/C14H20N2S/c1-9-8-17-13(15-9)16-14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16)

InChI Key

JMRLYCMPIVIOSE-UHFFFAOYSA-N

SMILES

CC1=CSC(NC23CC4CC(C3)CC(C4)C2)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KHG26693;  KHG 26693;  KHG-26693; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KHG26693
Reactant of Route 2
Reactant of Route 2
KHG26693
Reactant of Route 3
Reactant of Route 3
KHG26693
Reactant of Route 4
Reactant of Route 4
KHG26693
Reactant of Route 5
Reactant of Route 5
KHG26693
Reactant of Route 6
Reactant of Route 6
KHG26693

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.